2-Nitro-5-phenoxypyridine
Overview
Description
2-Nitro-5-phenoxypyridine: is an organic compound with the molecular formula C11H8N2O3. It is a derivative of pyridine, characterized by the presence of a nitro group at the second position and a phenoxy group at the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-Nitro-5-phenoxypyridine involves the reaction of 5-bromo-2-nitropyridine with phenol in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). The reaction is typically carried out at a temperature range of 0 to 20°C for 16 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over magnesium sulfate (MgSO4), and the solvent is removed under reduced pressure. The product is purified by column chromatography using a mixture of heptane and ethyl acetate as the eluent .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-Nitro-5-phenoxypyridine can undergo reduction reactions to form 2-amino-5-phenoxypyridine. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acetic acid.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using ammonia (NH3) under high pressure and temperature.
Oxidation: Although less common, the phenoxy group can undergo oxidation reactions to form phenol derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder, acetic acid.
Substitution: Ammonia (NH3), high pressure, high temperature.
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 2-Amino-5-phenoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Phenol derivatives.
Scientific Research Applications
Chemistry:
2-Nitro-5-phenoxypyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound derivatives have been investigated for their potential biological activities. These compounds have shown promise as inhibitors of specific enzymes and receptors, making them potential candidates for drug development .
Industry:
In the agrochemical industry, this compound derivatives are used as active ingredients in pesticides and herbicides. Their unique chemical structure allows for effective pest control with minimal environmental impact .
Mechanism of Action
The mechanism of action of 2-Nitro-5-phenoxypyridine and its derivatives varies depending on the specific applicationFor example, in the case of herbicides, this compound derivatives may inhibit key enzymes involved in plant growth, leading to the death of the target plants .
Comparison with Similar Compounds
- 2-Nitro-5-chloropyridine
- 2-Nitro-5-methoxypyridine
- 2-Nitro-5-aminopyridine
Comparison:
2-Nitro-5-phenoxypyridine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to 2-Nitro-5-chloropyridine, which has a chlorine atom, the phenoxy group in this compound provides increased lipophilicity and potential for hydrogen bonding interactions. This can enhance its biological activity and make it a more versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-nitro-5-phenoxypyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(8-12-11)16-9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBRRDQSHJQLBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311984 | |
Record name | 2-Nitro-5-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779345-38-9 | |
Record name | 2-Nitro-5-phenoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779345-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-5-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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